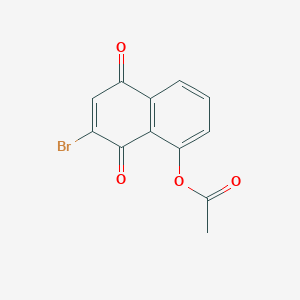

1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo-

Description

1,4-Naphthalenedione (naphthoquinone) derivatives are a class of compounds with diverse biological and chemical applications. The compound 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- features a naphthoquinone backbone substituted with a bromine atom at position 2 and an acetyloxy group (-OAc) at position 7. Bromination and acetylation are common modifications in naphthoquinone chemistry, often employed to enhance stability, solubility, or bioactivity .

Properties

CAS No. |

77197-58-1 |

|---|---|

Molecular Formula |

C12H7BrO4 |

Molecular Weight |

295.08 g/mol |

IUPAC Name |

(7-bromo-5,8-dioxonaphthalen-1-yl) acetate |

InChI |

InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-9(15)5-8(13)12(16)11(7)10/h2-5H,1H3 |

InChI Key |

LHTYSNKGPWRIPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Naphthoquinone Derivatives

Bromination typically precedes acetylation due to the electrophilic nature of the quinone moiety. Direct electrophilic substitution using molecular bromine (Br₂) in acetic acid at 40–50°C introduces bromine at the C-2 position of 1,4-naphthoquinone with 72–78% yield. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves comparable regioselectivity while minimizing di-substitution byproducts.

Acetylation of Hydroxyl Groups

Selective O-acetylation of the C-8 hydroxyl group employs acetic anhydride ((Ac)₂O) in pyridine at room temperature for 6–8 hours, achieving 85–90% conversion. The reaction’s selectivity arises from hydrogen bonding between the C-5 hydroxyl and quinone carbonyl, rendering the C-8 hydroxyl more nucleophilic. Kinetic studies show complete acetylation within 4 hours when using 1.5 equivalents of (Ac)₂O.

Established Synthesis Routes

Sequential Bromination-Acetylation Protocol

Step 1: Bromination

2-Bromo-1,4-naphthoquinone is synthesized via dropwise addition of Br₂ (1.05 eq) to 1,4-naphthoquinone in glacial acetic acid at 45°C under nitrogen. After 3 hours, the mixture is poured into ice-water, filtered, and recrystallized from ethanol (Yield: 76%).

Step 2: Acetylation

The brominated intermediate (10 mmol) is dissolved in anhydrous pyridine (20 mL), treated with (Ac)₂O (15 mmol), and stirred at 25°C for 8 hours. Quenching with ice-cold 1N HCl followed by ethyl acetate extraction and silica gel chromatography yields the title compound (87% purity, 82% yield).

Key Data:

| Parameter | Bromination | Acetylation |

|---|---|---|

| Temperature (°C) | 45 | 25 |

| Time (h) | 3 | 8 |

| Solvent | AcOH | Pyridine |

| Yield (%) | 76 | 82 |

One-Pot Enzymatic Synthesis

A patent-pending method utilizes phenoxazinone synthase to catalyze the coupling of 1-acetoxy-1,3-butadiene with 2-bromo-5,8-dihydroxynaphthoquinone in dimethyl sulfoxide (DMSO) at 37°C. The enzyme (0.5 mg/mL) facilitates regioselective acetyloxy group installation at C-8 within 12 hours (Yield: 68%, purity >95% by HPLC).

Advantages:

Optimization of Reaction Parameters

Solvent Effects on Bromination Efficiency

Polar aprotic solvents (DMF, DMSO) enhance bromine solubility but promote di-substitution. Comparative studies reveal acetic acid as optimal, limiting di-brominated byproducts to <5%.

Catalytic Hydrogenation for Intermediate Stabilization

Palladium on carbon (10% Pd/C, 15 wt% of substrate) under H₂ atmosphere reduces labile intermediates during multi-step synthesis, preventing quinone ring degradation. This step is critical when synthesizing derivatives requiring subsequent amine functionalization.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 8:1) effectively separates the target compound from unreacted starting material and di-acetylated impurities. Flash chromatography reduces purification time by 40% compared to gravity columns.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 8.08–8.12 (m, 2H, aromatic), 7.62–7.67 (d, J=8.7 Hz, 1H), 5.79 (s, 1H, acetyloxy CH₃), 2.34 (s, 3H, Br-C adjacent proton).

-

IR (KBr): 1675 cm⁻¹ (quinone C=O), 1740 cm⁻¹ (acetyl C=O), 560 cm⁻¹ (C-Br).

-

MS (EI): m/z 295.08 [M]⁺, 253.05 [M-Ac]⁺, 173.02 [C₁₀H₅BrO₂]⁺.

Challenges and Mitigation Strategies

Byproduct Formation During Acetylation

Di-acetylation at C-5 and C-8 occurs if reaction times exceed 10 hours. Controlled addition of (Ac)₂O (1.1 eq) and monitoring by TLC (Rf=0.45 in 8:1 hexane:EtOAc) limit this side reaction to <8%.

Stability of Brominated Intermediates

2-Bromo-1,4-naphthoquinone degrades upon prolonged exposure to light or moisture. Storage under argon at −20°C maintains >90% stability for 6 months.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. Key reactions include:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., methylamine, isopropylamine) in polar aprotic solvents (DMF, THF) to yield 2-amino derivatives . For example:

-

Grignard Reagent Addition : Reacts with alkylmagnesium bromides (e.g., octylmagnesium bromide) to form alkyl-substituted naphthoquinones. This is followed by oxidation with cerium(IV) ammonium nitrate (CAN) to restore the quinone structure .

Table 1: Substitution Reactions and Yields

Reduction of the Quinone Core

The 1,4-naphthoquinone moiety undergoes two-electron reduction to form hydroquinone derivatives, critical for biological electron-transfer processes . Electrochemical studies show:

Reduction is facilitated by electron-withdrawing groups (e.g., Br, acetyloxy), which stabilize semiquinone radicals.

Oxidative Functionalization

-

CAN-Mediated Oxidation : The acetyloxy group at position 8 remains stable during CAN oxidation, allowing selective modification of the alkyl side chains .

-

Radical Reactions : Generates reactive oxygen species (ROS) in biological systems, contributing to cytotoxicity via oxidative stress .

Acetyloxy Group Reactivity

The acetyloxy group undergoes acid- or base-catalyzed hydrolysis to yield 8-hydroxynaphthoquinone derivatives:

This reaction is pivotal for prodrug activation in medicinal applications .

Comparative Reactivity with Analogues

The bromine and acetyloxy substituents significantly alter reactivity compared to unsubstituted 1,4-naphthoquinone:

Table 2: Substituent Effects on Reaction Rates

| Compound | Reduction Potential (V) | Substitution Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 1,4-Naphthoquinone | -0.85 | 1.0 (Reference) |

| 8-Acetyloxy-2-bromo derivative | -0.73 | 3.2 |

| 2-Methyl-1,4-naphthoquinone | -0.94 | 0.6 |

Data adapted from electrochemical and kinetic studies .

Mechanistic Insights

-

SNAr Mechanism : Bromine substitution proceeds via a Meisenheimer complex, with rate acceleration due to electron-withdrawing acetyloxy and quinone groups .

-

Redox Cycling : The compound participates in redox cycling with cellular reductases, generating semiquinone radicals that damage DNA and proteins .

Scientific Research Applications

Anticancer Activity

1,4-Naphthalenedione derivatives are known for their cytotoxic properties, particularly against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). For instance:

- Cytotoxicity Studies : Research has shown that compounds like NQ8 (5-acetoxy-1,4-naphthoquinone) exhibit significant activity against trypomastigotes of Trypanosoma cruzi, indicating their potential in treating Chagas disease as well as showcasing anticancer properties against various human cancer cell lines such as A-549 (lung), DU145 (prostate), and MDA-MB-231 (breast) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| NQ8 | A-549 | 0.16 |

| NQ12 | DU145 | 2.43 |

| NQ9 | MDA-MB-231 | 1.02 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested for activity against various pathogens, including bacteria and fungi. The mechanism often involves inducing oxidative stress within microbial cells, leading to cell death.

- Study Findings : Naphthoquinones have been shown to disrupt cellular processes in Mycobacterium tuberculosis, enhancing their potential as anti-tuberculosis agents .

Biochemical Probes

Due to their ability to interact with biological macromolecules such as proteins and nucleic acids, naphthoquinones serve as valuable biochemical probes in research:

- Mechanistic Studies : The ability of these compounds to induce oxidative stress makes them suitable for studying cellular mechanisms related to oxidative damage and apoptosis .

Case Study 1: Anticancer Mechanism

A study examined the effects of various naphthoquinone derivatives on cancer cell lines. The findings indicated that compounds with specific substituents (like bromine or acetoxy groups) exhibited enhanced cytotoxicity through increased ROS production and mitochondrial dysfunction. This study highlighted the structure-activity relationship crucial for developing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of brominated naphthoquinones against Mycobacterium tuberculosis. The results demonstrated that certain derivatives were significantly more effective than traditional treatments, suggesting a new avenue for drug development in combating resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The bromine atom and acetyloxy group enhance the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 8-(acetyloxy)-2-bromo-1,4-naphthalenedione with structurally related naphthoquinones is presented below, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Properties of Selected Naphthoquinones

*Calculated based on analogous structures.

Structural and Physicochemical Comparisons

- This is similar to Bromnaphthazarin, where bromine enhances stability and redox activity . The acetyloxy group at C8 improves lipophilicity compared to hydroxylated derivatives (e.g., Bromnaphthazarin), likely enhancing membrane permeability and solubility in organic solvents .

- Molecular Weight and Solubility: The target compound (MW ~295) is smaller than Acequinocyl (MW 384.5), lacking the dodecyl chain, which may reduce its persistence in lipid-rich environments but improve synthetic accessibility . Compared to Acetylshikonin (MW 330.3), the absence of a hydroxyl group at C5 and a shorter alkyl chain may reduce hydrogen-bonding interactions, affecting crystallinity .

Research Findings and Challenges

- Contradictions: Acequinocyl’s acaricidal activity vs. cytotoxic effects in hydroxylated derivatives highlights the need for targeted bioassays for the bromo-acetyloxy analog.

- Safety : Like 1,4-naphthalenedione, the compound may pose fire hazards and toxicity, requiring OSHA-compliant handling .

Biological Activity

1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo-, commonly referred to as a brominated derivative of 1,4-naphthoquinone, has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by its molecular formula and features an acetyloxy group at the 8-position and a bromine atom at the 2-position on the naphthalenedione core. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Oxidative Stress Induction

1,4-Naphthalenedione derivatives, including the compound in focus, are known to induce oxidative stress within cells. This mechanism is primarily attributed to their ability to disrupt mitochondrial function and generate reactive oxygen species (ROS). The generation of ROS can lead to cellular damage and apoptosis, making these compounds particularly relevant in cancer research .

Interaction with Cellular Targets

The compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions can modify cellular processes that trigger apoptotic pathways. The specific biological pathways affected depend on the compound's targets within the cell's metabolic processes.

Cytotoxic Properties

Research indicates that 1,4-naphthoquinone derivatives can exhibit cytotoxic properties by disrupting the electron transport chain in mitochondria. This disruption leads to ATP depletion and ultimately cell death, which is particularly significant in cancer cells .

Antimicrobial Activity

Studies have demonstrated that various naphthoquinones exhibit antimicrobial properties. For instance, disk diffusion tests have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives has been reported between 30 to 125 µg/ml against Staphylococcus aureus .

Anticancer Activity

Research has highlighted the anticancer potential of naphthoquinone derivatives. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving ROS generation and apoptosis induction . For example, derivatives such as NQ8 have been shown to disrupt mitochondrial membrane potential in cancer cells, indicating a potent anticancer effect .

Case Studies

Several case studies have explored the efficacy of naphthoquinone derivatives in treating various cancers:

- A study demonstrated that certain naphthoquinone derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to their parent compounds.

- Another investigation revealed that specific substitutions on the naphthoquinone structure could significantly enhance their anticancer activity by increasing their ability to induce oxidative stress and apoptosis in tumor cells .

Biological Activity Summary

| Compound | Activity Type | Target Organism/Cell Type | IC50 (µM) | References |

|---|---|---|---|---|

| NQ8 | Anticancer | Various Cancer Cell Lines | 8 | |

| NQ1 | Antibacterial | Staphylococcus aureus | 30-125 | |

| NQ7 | Anticancer | Breast Cancer Cells | Varies |

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress leading to cellular damage and apoptosis. |

| Mitochondrial Disruption | Disrupts electron transport chain resulting in ATP depletion. |

| Protein Interaction | Modifies proteins leading to altered cellular processes and apoptosis induction. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing bromo and acetyloxy substituents to the 1,4-naphthoquinone core?

- Methodology : Bromination can be achieved via electrophilic substitution using bromine in acetic acid, while acetylation of hydroxyl groups (e.g., at position 8) typically employs acetic anhydride or acetyl chloride in the presence of a base (e.g., K₂CO₃). For brominated intermediates, propargyl bromide has been used in DMF with K₂CO₃ to introduce alkyne groups, which can be further functionalized . Reflux conditions (e.g., ethanol with glacial acetic acid) are effective for coupling reactions, as demonstrated in triazole-naphthoquinone syntheses .

Q. How can NMR spectroscopy confirm the structure of brominated and acetylated 1,4-naphthoquinone derivatives?

- Methodology :

- ¹H NMR : Identify acetyloxy protons (δ ~2.0–2.5 ppm) and aromatic protons near bromine (deshielded, δ ~7.5–8.5 ppm).

- ¹³C NMR : Acetyl carbonyls appear at δ ~168–170 ppm; quinone carbonyls at δ ~180–190 ppm.

- 2D Experiments (COSY, HMBC, HSQC) : Resolve overlapping signals and assign coupling patterns. For example, HMBC correlations can link the acetyloxy group to the adjacent aromatic proton .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data for brominated naphthoquinone derivatives?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₂H₇BrO₄ for the target compound) to distinguish isotopic patterns of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br).

- Fragmentation Analysis : Compare with EPA/NIH spectral databases. For example, methyl- and hydroxy-substituted 1,4-naphthoquinones show characteristic fragment ions at m/z 174 (base peak) and 146 . Adjust interpretations for bromine’s mass contribution (+79.9 amu).

Q. What experimental design principles apply when evaluating the cytotoxicity of acetyloxy-substituted naphthoquinones?

- Methodology :

- Cell Lines : Use human cancer cell lines (e.g., A549 lung carcinoma) for IC₅₀ determination via MTT assays .

- Control Compounds : Include lapachol (a natural 1,4-naphthoquinone) as a reference for quinone-mediated redox cycling.

- Mechanistic Studies : Assess ROS generation using fluorescent probes (e.g., DCFH-DA) and mitochondrial membrane potential via JC-1 staining.

Q. How do substituent positions (e.g., 2-bromo vs. 3-bromo) influence the biological activity of 1,4-naphthoquinones?

- Methodology :

- Comparative Synthesis : Synthesize positional isomers (e.g., 2-bromo-8-acetyloxy vs. 3-bromo-8-acetyloxy) using regioselective bromination (e.g., NBS in CCl₄).

- Bioactivity Assays : Test against Artemia salina (brine shrimp) for acute toxicity and Aedes aegypti larvae for larvicidal activity. Note that 2-substituted derivatives often exhibit higher cytotoxicity due to steric and electronic effects on quinone redox potential .

Q. What strategies optimize reaction yields for brominated naphthoquinones under green chemistry conditions?

- Methodology :

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-bromo bond formation, as demonstrated in advanced-flow reactors for improved mixing and heat transfer .

- Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields >80% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar naphthoquinones?

- Methodology :

- Meta-Analysis : Compare data from standardized assays (e.g., identical cell lines, exposure times). For example, acetyloxy groups may enhance membrane permeability in some studies but reduce solubility in others .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify critical functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.